2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]acetohydrazide is an organic compound that features a complex structure with both aromatic and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the hydrazide: This can be achieved by reacting an appropriate acyl chloride with hydrazine hydrate under controlled conditions.
Thioether formation:
Condensation reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]acetohydrazide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, which can affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylbenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- 2-[(4-methylbenzyl)sulfanyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]acetohydrazide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13-5-3-4-6-16(13)11-25-12-18(22)20-19-10-15-8-7-14(2)17(9-15)21(23)24/h3-10H,11-12H2,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
WJVGDIOICDMRJC-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2C)[N+](=O)[O-] |
Origin of Product |
United States |
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